molecular formula C5H6FN3O B072007 6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one CAS No. 1597-38-2

6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one

Cat. No. B072007
CAS RN: 1597-38-2
M. Wt: 143.12 g/mol
InChI Key: WWWIWBPKQXVWBV-UHFFFAOYSA-N
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Description

6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one, also known as AFMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of uracil and deoxyuridine in the cell, which can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for research on 6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one. One area of interest is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, investigations into the safety and toxicity of this compound are necessary to determine its suitability for use in clinical settings.

Synthesis Methods

6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one can be synthesized through various methods, including the reaction of 5-fluorouracil with acetic anhydride and methylamine. Another method involves the reaction of 5-fluorouracil with chloroacetic acid and methylamine hydrochloride. Both methods result in the formation of this compound as a white crystalline powder.

Scientific Research Applications

6-amino-5-fluoro-2-methyl-1H-pyrimidin-4-one has been widely studied for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

properties

IUPAC Name

4-amino-5-fluoro-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIWBPKQXVWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255404
Record name 6-Amino-5-fluoro-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1597-38-2
Record name 6-Amino-5-fluoro-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-fluoro-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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